molecular formula C11H7Cl2F3N2 B8455601 1-(2,6-Dichlorophenyl)-2-methyl-4-trifluoromethyl-1h-imidazole

1-(2,6-Dichlorophenyl)-2-methyl-4-trifluoromethyl-1h-imidazole

Cat. No. B8455601
M. Wt: 295.08 g/mol
InChI Key: DVGBYKDMGKQDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichlorophenyl)-2-methyl-4-trifluoromethyl-1h-imidazole is a useful research compound. Its molecular formula is C11H7Cl2F3N2 and its molecular weight is 295.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Dichlorophenyl)-2-methyl-4-trifluoromethyl-1h-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dichlorophenyl)-2-methyl-4-trifluoromethyl-1h-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2,6-Dichlorophenyl)-2-methyl-4-trifluoromethyl-1h-imidazole

Molecular Formula

C11H7Cl2F3N2

Molecular Weight

295.08 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-2-methyl-4-(trifluoromethyl)imidazole

InChI

InChI=1S/C11H7Cl2F3N2/c1-6-17-9(11(14,15)16)5-18(6)10-7(12)3-2-4-8(10)13/h2-5H,1H3

InChI Key

DVGBYKDMGKQDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C2=C(C=CC=C2Cl)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL flask was charged with 4.8 g (24 mmol) of N-(2,6-dichlorophenyl)acetamidine, sodium bicarbonate 4.03 g (48 mmol) and 250 mL anhydrous ethanol. 5 g (26.2 mmol) of 3-bromo-1,1,1-trifluoro-propan-2-one was added dropwise. After 1 h solid was filtered off and the filtrate was evaporated in vacuo to give a crude. A mixture of the crude and p-toluenesulfonic acid (668 mg, 3.5 mmol) in toluene was heated to 105° C. for 15 hours. The crude reaction mixture was washed into a separatory funnel with ethyl acetate and water. The organic layer was separated, washed with brine, dried (Na2SO4), and concentrated in vacuo to give the crude product, which was then purified by column chromatography on silica eluting with EtOAc-Hexane (10:0 to 3:2) to afford 1-(2,6-dichloro-phenyl)-2-methyl-4-trifluoromethyl-1H-imidazole as a tan solid (0.9, 43%); 1H NMR (400 MHz, CDCl3): δ 7.52 (m, 2H), 7.43 (m, 1H), 7.19 (m, 1H), 2.2 (s, 3H); MS (ES): 295 [M+H]+.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
668 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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